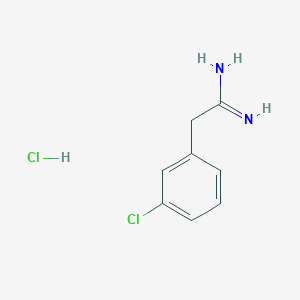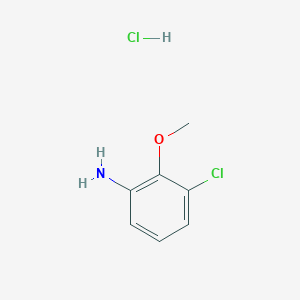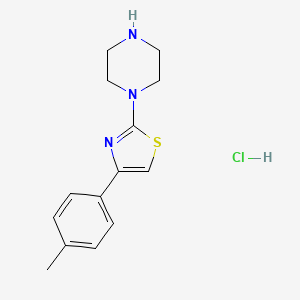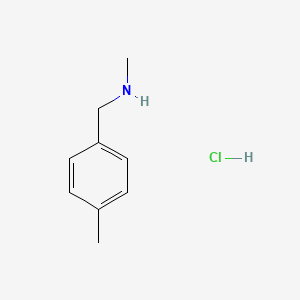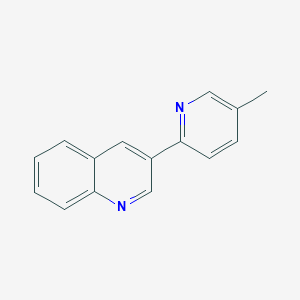
3-(5-Methyl-pyridin-2-yl)-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Another process involves the reaction of 3-methyl-pyridine with trialkylamine and an electrophilic compound to produce an ammonium salt, which is then reacted with hydrogen bromide .Aplicaciones Científicas De Investigación
Antibacterial Activity
A notable application of compounds related to 3-(5-Methyl-pyridin-2-yl)-quinoline is in the realm of antibacterial activity. For instance, Joshi et al. (2011) synthesized a series of compounds that showed potential antibacterial properties against various strains of bacteria. This research highlights the potential of such compounds in developing new antibacterial agents (Joshi, Mandhane, Khan, & Gill, 2011).
Antimalarial Potential
Another significant application is in antimalarial drug development. Saini et al. (2016) synthesized a series of quinoline-pyrazolopyridine hybrids that demonstrated considerable antimalarial activity both in vitro and in vivo, suggesting the potential of these compounds in malaria treatment (Saini, Jain, Kumar, & Jain, 2016).
Antifungal and Antiplasmodial Activity
Vandekerckhove et al. (2015) explored compounds derived from 3-(5-Methyl-pyridin-2-yl)-quinoline for their antiplasmodial and antifungal properties. They found that some of these compounds showed moderate potency against Plasmodium falciparum and promising activity against certain fungi (Vandekerckhove, Van Herreweghe, Willems, Danneels, Desmet, de Kock, Smith, Chibale, & D’hooghe, 2015).
Antitubercular Evaluation
Kantevari et al. (2011) reported on the antitubercular activity of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones. They discovered several compounds that demonstrated promising antitubercular agents, showcasing the potential for these compounds in treating tuberculosis (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011).
Optical Characterization and Thin Film Preparation
Albrecht et al. (2018) synthesized and characterized a compound similar to 3-(5-Methyl-pyridin-2-yl)-quinoline, focusing on its potential in light-emitting devices. They explored its properties in thin film form, which could be relevant in the development of new materials for electronic applications (Albrecht, Herr, Steinbach, Yanagi, Göttlich, & Schlettwein, 2018).
Phosphodiesterase 10A Inhibitors
Hamaguchi et al. (2014) investigated novel quinoline derivatives as inhibitors of phosphodiesterase 10A (PDE10A), which could have implications in the treatment of neurological disorders. Their research led to the development of compounds with improved metabolic stability and potential therapeutic applications (Hamaguchi, Masuda, Samizu, Mihara, Takama, & Watanabe, 2014).
Propiedades
IUPAC Name |
3-(5-methylpyridin-2-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-6-7-15(16-9-11)13-8-12-4-2-3-5-14(12)17-10-13/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKOOCRHLWHFOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-pyridin-2-yl)-quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




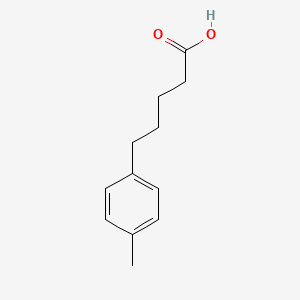
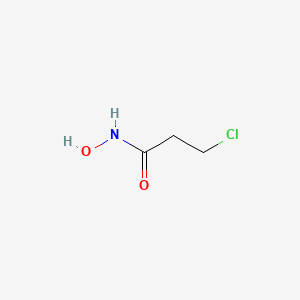


![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)

